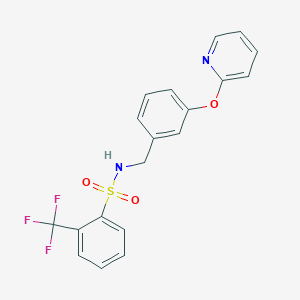

N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)16-8-1-2-9-17(16)28(25,26)24-13-14-6-5-7-15(12-14)27-18-10-3-4-11-23-18/h1-12,24H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXULEFQJAHFBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction Scheme :

$$

\text{3-Hydroxybenzylamine} + \text{2-Chloropyridine} \xrightarrow{\text{Base}} \text{3-(Pyridin-2-yloxy)benzylamine}

$$

Conditions :

- Base : Potassium carbonate (2.5 equiv)

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours

- Yield : 68–75%

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Purification Method | Column Chromatography |

Alternative Pathways

- Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxybenzyl alcohol with 2-hydroxypyridine, followed by amination.

Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride

Chlorosulfonation of 2-(Trifluoromethyl)benzene

Reaction Scheme :

$$

\text{2-(Trifluoromethyl)benzene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{2-(Trifluoromethyl)benzenesulfonyl Chloride}

$$

Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 3 hours | |

| Purity (HPLC) | ≥98% |

Sulfonamide Coupling

Nucleophilic Substitution

Reaction Scheme :

$$

\text{3-(Pyridin-2-yloxy)benzylamine} + \text{2-(Trifluoromethyl)benzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{N-(3-(Pyridin-2-yloxy)benzyl)-2-(Trifluoromethyl)benzenesulfonamide}

$$

Conditions :

- Base : Triethylamine (3.0 equiv)

- Solvent : Dichloromethane (DCM), room temperature, 6 hours

- Yield : 70–78%

Optimization Notes :

- Excess amine (1.5 equiv) improves yield by preventing di-sulfonation.

- Anhydrous conditions critical to avoid hydrolysis of sulfonyl chloride.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Scale | 10 mmol | |

| Purification Method | Recrystallization (EtOAc/Hexane) |

Alternative Methods and Catalytic Approaches

Metal-Catalyzed Coupling

Microwave-Assisted Synthesis

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 8.27 (d, 1H, pyridine), 7.86 (d, 1H, aromatic), 5.38 (br s, 2H, NH₂).

- IR (KBr) : 1347 cm⁻¹ (S=O), 1161 cm⁻¹ (C-F).

Industrial-Scale Considerations

Continuous Flow Reactors

Cost Analysis

| Component | Cost per kg (USD) | Source |

|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonyl Chloride | 1,200 | |

| 3-(Pyridin-2-yloxy)benzylamine | 950 |

Challenges and Mitigation Strategies

Common Side Reactions

Environmental Impact

- Waste Management : Neutralization of HCl by-product with NaOH generates NaCl/H₂O effluent.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The molecular structure of N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 355.34 g/mol

This compound's unique features include:

- A pyridin-2-yloxy group which enhances its reactivity.

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating various chemical reactions due to its electrophilic nature. The trifluoromethyl group is particularly valuable for enhancing the physicochemical properties of derivatives synthesized from this compound.

Biology

In biological research, this compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, making it a potential candidate for agricultural applications. Additionally, its insecticidal properties against pests like Plutella xylostella have been noted, indicating its utility in pest management strategies.

Medicine

The therapeutic potential of this compound is being explored in the context of drug development. Its bioactive nature suggests possible applications as an anticancer agent and in treating various diseases. The compound's structural features may allow it to interact with biological targets effectively, warranting further investigation into its pharmacological properties.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various synthetic pathways, enhancing the efficiency of industrial processes.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) against several bacterial strains. The results indicated a strong correlation between the compound's structure and its biological activity, suggesting that modifications to the existing structure could yield even more potent derivatives .

Drug Development Research

In medicinal chemistry research, this compound was evaluated alongside other sulfonamide derivatives for their potential as antimalarial agents. The study utilized molecular docking techniques to predict interactions with target enzymes involved in malaria pathogenesis. Results indicated that derivatives of this compound could serve as lead candidates for further development in antimalarial drug discovery programs .

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

a) N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

- Key Differences :

- Trifluoromethyl group at the para position (vs. ortho in the target compound).

- Benzyloxy substituent on a trimethylpyridine scaffold (vs. pyridin-2-yloxybenzyl).

- Implications: Para-substitution may reduce steric hindrance compared to ortho positioning.

b) N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)

- Key Differences: Benzothiazole-pyridone hybrid replaces the pyridinyl ether. No trifluoromethyl substituent.

- Implications :

- Benzothiazole enhances π-π stacking interactions, favoring kinase inhibition.

- Absence of CF₃ may reduce metabolic resistance but limit electron-withdrawing effects.

c) 4-Fluoro-N-isopropylbenzamide Derivatives

- Key Differences :

- Chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties create a polycyclic structure.

- Sulfonamide is part of a larger pharmacophore targeting kinases or antiviral proteins.

- Implications :

- Structural complexity may improve target specificity but reduce synthetic yield.

Substituent Effects on Physicochemical Properties

- Para-substituted CF₃ (17d, 1g) improves solubility but may reduce target affinity due to weaker electron withdrawal .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 351.35 g/mol

Structural Components

- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Benzene Sulfonamide Moiety : Known for its role in various pharmacological activities.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit human steroid-11β-hydroxylase (CYP11B1), which is crucial in steroidogenesis . The inhibition profile indicates potential use in conditions like hypertension or adrenal disorders.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory effects. Studies on related compounds have shown that they can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of similar sulfonamide compounds have yielded promising results. For example, certain derivatives have been tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to high potency .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of benzenesulfonamide and evaluated their antimicrobial activity. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting a strong antimicrobial effect .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 16 | Staphylococcus aureus |

| B | 32 | Escherichia coli |

| C | 64 | Pseudomonas aeruginosa |

Case Study 2: Inhibition of CYP Enzymes

Another research focused on the inhibition of CYP11B1 and CYP11B2 by pyridine-based sulfonamides. The evaluated compound showed an IC50 value of 150 nM for CYP11B2, demonstrating selective inhibition that could be beneficial for therapeutic applications in endocrine disorders .

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. For analogous sulfonamide-pyridine hybrids, critical parameters include:

- Temperature : Reactions are typically conducted between 25°C (room temperature) and reflux conditions (e.g., 80–120°C) to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Catalysts : Base catalysts (e.g., K₂CO₃) are often employed to deprotonate intermediates and drive sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is essential to achieve >95% purity .

Q. How can researchers characterize the molecular structure of this compound with confidence?

- Methodological Answer : A combination of spectroscopic and analytical techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyridinyloxy, benzyl, and trifluoromethyl groups. For example, the trifluoromethyl group typically shows a singlet near δ 120–125 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₄F₃N₂O₃S) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangements of functional groups .

Q. What experimental approaches address solubility challenges in biological assays?

- Methodological Answer : Solubility can be improved via:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : The sulfonamide group’s pKa (~10–12) allows solubility modulation in mildly basic buffers (pH 8–9) .

- Quantitative Analysis : UV-Vis spectrophotometry or HPLC quantifies solubility limits (e.g., mg/mL in PBS) for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position to enhance binding affinity to hydrophobic enzyme pockets .

- Trifluoromethyl Substitution : Replace the trifluoromethyl group with other fluorinated moieties (e.g., CF₂H) to assess effects on metabolic stability and target engagement .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guiding synthetic prioritization .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

- Metabolite Profiling : LC-MS/MS identifies off-target metabolites that may interfere with activity in cell-based vs. cell-free systems .

- Positive Controls : Compare results with structurally validated inhibitors (e.g., benzenesulfonamide derivatives with known IC₅₀ values) to calibrate assay variability .

Q. How can researchers investigate the compound’s thermodynamic stability under physiological conditions?

- Methodological Answer :

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) assesses decomposition thresholds (e.g., stability up to 200°C) .

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC to identify labile functional groups .

Q. What advanced techniques elucidate the compound’s interaction with protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) and affinity (KD) in real-time using immobilized protein targets .

- Cryo-EM/X-ray Crystallography : Resolves 3D binding modes of the compound within enzyme active sites (e.g., sulfonamide coordination to zinc ions in carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during binding, providing insights into interaction thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.